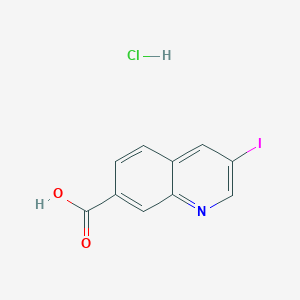
4-Iodo-2-methyl-1-(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-methyl-1-(propan-2-yl)benzene is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where the benzene ring is substituted with an iodine atom at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 1-position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-methyl-1-(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. . The reaction conditions usually involve:
Solvent: Acetic acid or dichloromethane
Temperature: Room temperature to reflux
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-2-methyl-1-(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium iodide in acetone, potassium tert-butoxide in DMSO
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst
Major Products
Substitution: 4-Substituted-2-methyl-1-(propan-2-yl)benzene derivatives
Oxidation: 4-Iodo-2-methyl-1-(propan-2-yl)benzyl alcohol, 4-Iodo-2-methyl-1-(propan-2-yl)benzaldehyde
Reduction: 2-Methyl-1-(propan-2-yl)benzene
Applications De Recherche Scientifique
4-Iodo-2-methyl-1-(propan-2-yl)benzene is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Material Science: In the development of new materials with specific properties.
Biological Studies: As a probe to study biological processes and interactions.
Mécanisme D'action
The mechanism of action of 4-Iodo-2-methyl-1-(propan-2-yl)benzene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodine and alkyl substituents .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Iodo-1-methyl-2-(propan-2-yl)benzene
- 4-Iodo-1,2-dimethylbenzene
- 4-Iodo-1-isopropylbenzene
Uniqueness
4-Iodo-2-methyl-1-(propan-2-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both iodine and isopropyl groups makes it a versatile intermediate for various synthetic applications .
Propriétés
Formule moléculaire |
C10H13I |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
4-iodo-2-methyl-1-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13I/c1-7(2)10-5-4-9(11)6-8(10)3/h4-7H,1-3H3 |
Clé InChI |
LQMDSFQMXPMCFJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)I)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-[(4-methylphenyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13507764.png)
![3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride](/img/structure/B13507765.png)
![{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanamine](/img/structure/B13507768.png)
![rac-tert-butyl N-methyl-N-{[(1r,4r)-4-(aminomethyl)cyclohexyl]methyl}carbamate](/img/structure/B13507777.png)










